
4-(3-Bromo-phenoxy)-2-methyl-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-phenoxy)-2-methyl-pyrimidine is a heterocyclic aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group attached to a methylated pyrimidine ring, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-phenoxy)-2-methyl-pyrimidine typically involves the reaction of 3-bromophenol with 2-methylpyrimidine under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride to facilitate the reaction. The product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(3-Bromo-phenoxy)-2-methyl-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds with potential biological activity.
科学研究应用
4-(3-Bromo-phenoxy)-2-methyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Bromo-phenoxy)-2-methyl-pyrimidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The methylated pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(3-Bromophenoxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
3-Bromopyridine: An aryl bromide with a simpler structure but similar reactivity.
Uniqueness
4-(3-Bromo-phenoxy)-2-methyl-pyrimidine is unique due to its combination of a bromophenoxy group and a methylated pyrimidine ring. This structure imparts distinct chemical properties and reactivity, making it a versatile compound in various research applications.
属性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC 名称 |
4-(3-bromophenoxy)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-6-5-11(14-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3 |
InChI 键 |
YLTSLQYSIKSHBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)OC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

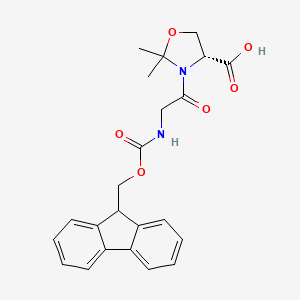
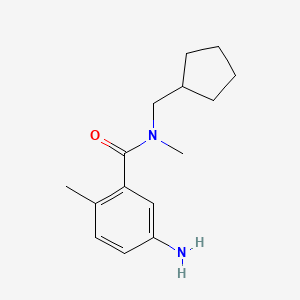
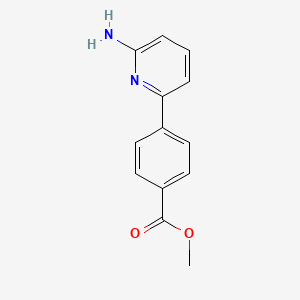
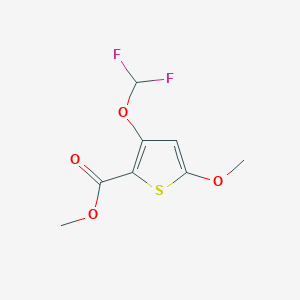
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
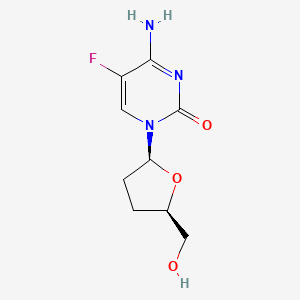
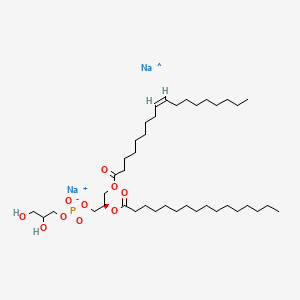
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

